N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-phenylpropanamide
CAS No.:
Cat. No.: VC14789108
Molecular Formula: C23H25N3O2
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N3O2 |
|---|---|
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-3-phenylpropanamide |
| Standard InChI | InChI=1S/C23H25N3O2/c27-22(11-10-17-6-2-1-3-7-17)25-18-12-14-26(15-13-18)23(28)20-16-24-21-9-5-4-8-19(20)21/h1-9,16,18,24H,10-15H2,(H,25,27) |
| Standard InChI Key | SMMWTLVOLWAWJA-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1NC(=O)CCC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 |
Introduction
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-phenylpropanamide is a complex organic compound with potential applications in medicinal chemistry. Its structure combines an indole moiety, a piperidine ring, and a phenylpropanamide group, suggesting pharmacological relevance. This article provides a detailed overview of its chemical properties, synthesis, and potential biological activities.
Synthesis
The synthesis of compounds like N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-phenylpropanamide typically involves:
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Formation of the Indole Derivative:
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Indole derivatives are prepared via Fischer indole synthesis or other established methods.
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Piperidine Functionalization:
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A piperidine derivative is functionalized with carbonyl groups to allow coupling with the indole unit.
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Amide Bond Formation:
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The final step involves coupling the piperidine-indole intermediate with a phenylpropanoyl chloride or similar reagent under amide bond-forming conditions.
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These reactions are typically catalyzed by agents like EDCI or DCC in the presence of bases such as triethylamine.
Potential Applications
Compounds containing indole and piperidine structures are known for their diverse pharmacological activities:
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Neurotransmitter Modulation:
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Indole-based compounds often interact with serotonin or dopamine receptors, suggesting potential applications in treating neurological disorders.
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Anticonvulsant Activity:
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Antiviral and Antimicrobial Potential:
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Anti-inflammatory Effects:
Limitations and Future Directions
Despite its promising structure, the lack of direct studies on N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-phenylpropanamide leaves gaps in understanding its full pharmacological profile. Future research should focus on:
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Comprehensive in vitro and in vivo testing for receptor binding and enzymatic inhibition.
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Exploration of its pharmacokinetics and metabolic pathways.
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Structure-activity relationship (SAR) studies to optimize its biological activity.
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